

An In-depth Technical Guide on the Toxicological Mechanism of C.I. 26050

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sudan Red 7B

Cat. No.: B045811

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Executive Summary

C.I. 26050, chemically known as N-ethyl-1-[[4-(phenyldiazenyl)phenyl]azo]-2-naphthalenamine and commonly referred to as **Sudan Red 7B** or Solvent Red 19, is a synthetic diazo dye.^{[1][2]} Its primary applications are in industrial settings, such as coloring for oils, waxes, plastics, and as a histological stain for lipids.^{[1][3]} Contrary to what its complex chemical structure might suggest to those in drug development, C.I. 26050 is not a therapeutic agent and thus does not possess a "mechanism of action" in the pharmacological sense. Instead, the relevant mechanism for scientific and regulatory consideration is its toxicological mechanism of action. This guide provides a detailed examination of this mechanism, focusing on its metabolic activation, subsequent genotoxicity, and the experimental protocols used for its assessment. The core of its toxicity lies in its biotransformation into carcinogenic aromatic amines, a characteristic shared by many azo dyes.^[4]

Chemical Identity

- Color Index Name: C.I. 26050^{[1][2]}
- Common Names: **Sudan Red 7B**, Solvent Red 19, Ceres Red 7B, Fat Red 7B^{[1][2]}
- Chemical Name: N-ethyl-1-[[4-(phenyldiazenyl)phenyl]azo]-2-naphthalenamine^[1]
- CAS Number: 6368-72-5^[2]

- Molecular Formula: $C_{24}H_{21}N_5$ [\[2\]](#)
- Molecular Weight: 379.5 g/mol [\[2\]](#)
- Chemical Class: Diazo Dye[\[1\]](#)

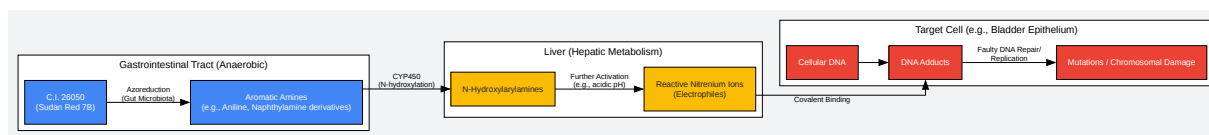
Toxicological Mechanism of Action: Metabolic Activation and Genotoxicity

The primary toxicological concern with C.I. 26050, and azo dyes in general, is not the parent compound itself but the aromatic amines released upon metabolic cleavage of the azo bonds ($-N=N-$).[\[4\]](#) This process, known as azoreduction, is the critical activating step in its mechanism of toxicity.

3.1 Metabolic Pathway

- **Azoreduction:** Upon ingestion, C.I. 26050 is poorly absorbed in the upper gastrointestinal tract. It travels to the lower intestine, where anaerobic conditions and the presence of gut microbiota facilitate the enzymatic reduction of the two azo linkages. Azoreductase enzymes, produced by various bacterial species, cleave the dye into its constituent aromatic amines.[\[5\]](#) Liver enzymes can also contribute to this process to a lesser extent.[\[4\]](#)
- **Formation of Aromatic Amines:** The reductive cleavage of C.I. 26050 is predicted to yield aromatic amines such as aniline and derivatives of naphthylamine and phenylenediamine.
- **Secondary Activation (N-hydroxylation):** These liberated aromatic amines are absorbed into circulation and undergo Phase I metabolism in the liver, primarily by cytochrome P450 enzymes. A key activation step is N-hydroxylation, which forms N-hydroxylarylaminines.[\[4\]](#)
- **Formation of Reactive Electrophiles:** The N-hydroxylarylaminines can be further activated, for example, by glucuronidation. Under acidic conditions, such as in the urinary bladder, these metabolites can form highly reactive nitrenium ions.[\[4\]](#)
- **DNA Adduct Formation and Mutagenesis:** The electrophilic nitrenium ions readily attack nucleophilic sites on DNA bases, particularly guanine. This formation of covalent DNA adducts can lead to errors during DNA replication, resulting in point mutations and chromosomal damage, which are initiating events in carcinogenesis.[\[4\]](#)

Diagram of the Metabolic Activation Pathway of C.I. 26050

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Caption: Metabolic activation of C.I. 26050 to genotoxic intermediates.

Quantitative Toxicological Data

Quantitative data for C.I. 26050 is limited. The available data, along with representative data for other relevant Sudan dyes, is summarized below. It is crucial to note that the absence of comprehensive data does not imply safety; rather, it highlights the need for further investigation based on the known hazards of the azo dye class.

Table 1: Acute Toxicity Data

Compound	Test Species	Route	Value	Units	Reference
C.I. 26050	Rat	Oral	TDLo: 15	g/kg/50W-C	[6]
Sudan I	Rat	Oral	LD50: >2000	mg/kg	
Sudan III	Rat	Oral	LD50: >5000	mg/kg	

TDLo (Lowest Published Toxic Dose): The lowest dose of a substance introduced by any route, other than inhalation, over any given period of time, and reported to produce any toxic effect in a human or animal. **LD50 (Median Lethal Dose):** The dose required to kill half the members of a tested population.[6]

Table 2: Genotoxicity Data for Related Azo Dyes

Compound	Assay	Test System	Metabolic Activation (S9)	Result
Sudan I	Ames Test	Salmonella Typhimurium TA98, TA100	Required	Positive[5]
Sudan II	Ames Test	Salmonella Typhimurium TA1538	Required	Positive[5]

| Disperse Red 1 | Micronucleus Test (in vivo) | Mouse Bone Marrow | N/A | Positive[7] |

Key Experimental Protocols

The assessment of genotoxic potential is fundamental to the toxicological evaluation of azo dyes. The following are detailed methodologies for two key assays.

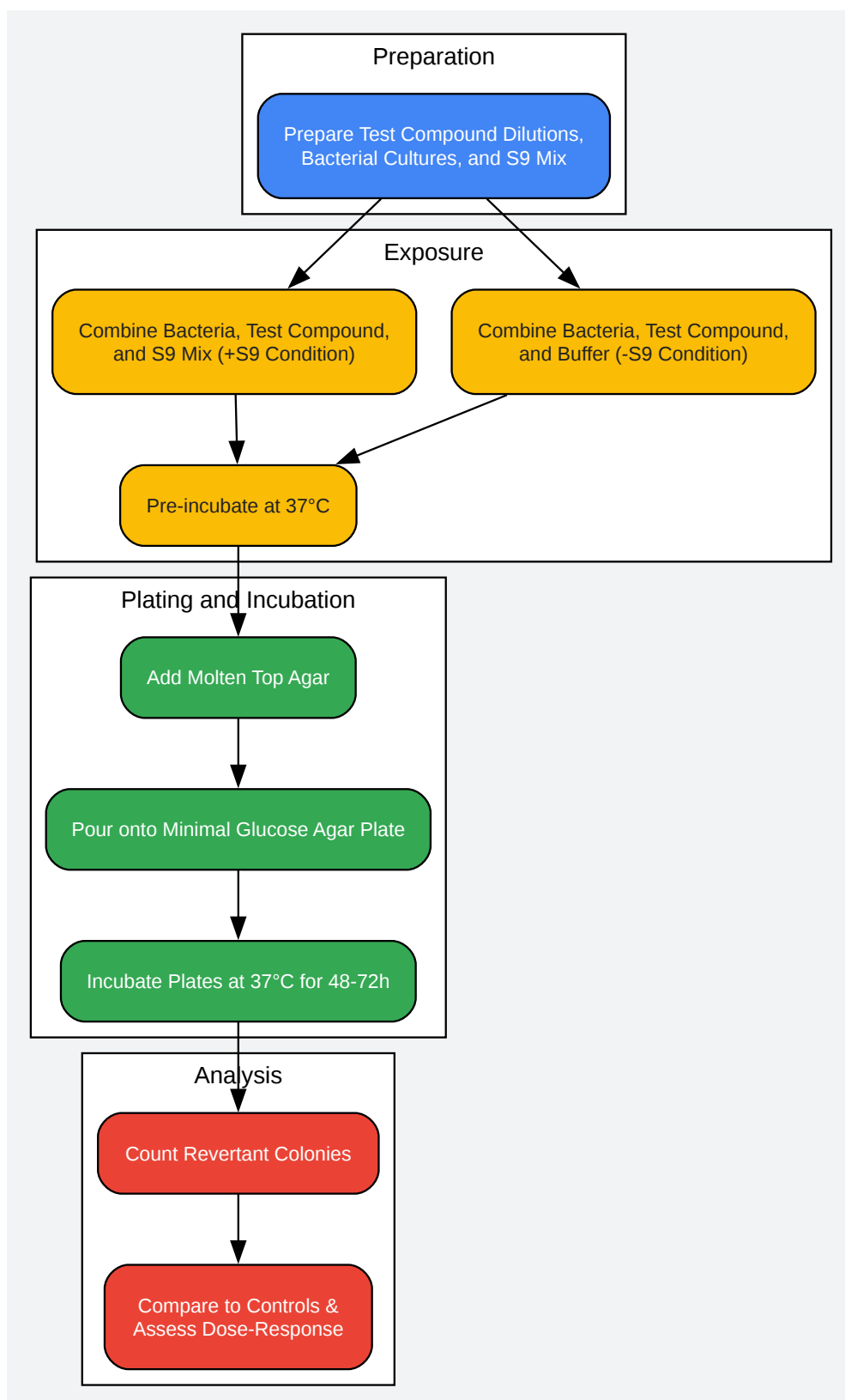
5.1 Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to detect gene mutations and is a primary screening tool for genotoxicity.

- Objective: To determine if C.I. 26050 or its metabolites can induce reverse mutations at a selectable locus in specific strains of *Salmonella typhimurium*.
- Materials:
 - Histidine-dependent *Salmonella typhimurium* strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
 - Test substance (C.I. 26050) dissolved in a suitable solvent (e.g., DMSO).
 - S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.
 - Cofactor solution (NADP, Glucose-6-phosphate).

- Minimal glucose agar plates.
- Top agar.
- Methodology:
 - Preparation: Prepare serial dilutions of C.I. 26050.
 - Incubation (with and without S9):
 - For assays requiring metabolic activation, combine the test substance dilution, S9 mix, and the bacterial culture in a test tube.
 - For assays without activation, combine the test substance, a buffer solution, and the bacterial culture.
 - Include negative (solvent) and positive controls (known mutagens like 2-nitrofluorene for -S9 and 2-aminoanthracene for +S9).
 - Incubate the mixture at 37°C for approximately 20-30 minutes.
 - Plating: Add molten top agar to the incubation tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate.
 - Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
 - Scoring: Count the number of visible revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.^{[8][9]}

Diagram of the Ames Test Workflow



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Caption: Workflow for the bacterial reverse mutation (Ames) test.

5.2 In Vivo Mammalian Erythrocyte Micronucleus Test

This in vivo assay detects damage to chromosomes or the mitotic apparatus.

- Objective: To determine if C.I. 26050 induces chromosomal damage or aneuploidy in the bone marrow erythroblasts of treated animals.
- Materials:
 - Test animals (typically mice or rats).
 - Test substance (C.I. 26050) in an appropriate vehicle.
 - Positive control (e.g., cyclophosphamide).
 - Fetal bovine serum.
 - Acridine orange or other DNA-specific stain.
 - Microscope slides and fluorescence microscope.
- Methodology:
 - Dosing: Administer C.I. 26050 to the test animals, typically via oral gavage or intraperitoneal injection, at several dose levels. A single or multiple treatment regimen can be used.
 - Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours after the final dose), euthanize the animals. Harvest bone marrow from the femurs into fetal bovine serum.
 - Cell Preparation: Centrifuge the cell suspension, remove the supernatant, and create a smear of the cell pellet on a microscope slide.
 - Staining: After air-drying, fix the slides in methanol and stain with a DNA-specific fluorescent dye like acridine orange. This allows for the differentiation of polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature), and the visualization of micronuclei.

- Scoring: Using a fluorescence microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the cytoplasm of the PCEs.
- Cytotoxicity Assessment: Determine the ratio of PCEs to NCEs. A significant decrease in this ratio indicates bone marrow toxicity.
- Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group.^[10]

Conclusion

C.I. 26050 (**Sudan Red 7B**) is an industrial diazo dye whose primary health concern is its potential carcinogenicity, driven by a well-understood toxicological mechanism. This mechanism is initiated by the reductive cleavage of its azo bonds by gut microbiota, releasing aromatic amines. These amines are then metabolically activated in the liver to form reactive electrophiles that can bind to DNA, inducing mutations. The genotoxic potential of the azo dye class is well-documented through standard assays such as the Ames test and the in vivo micronucleus test. Due to these toxicological properties, C.I. 26050 is not suitable for human consumption or therapeutic use, and its presence as a contaminant, particularly in food, is a significant public health issue.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Toxicological Mechanism of C.I. 26050]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045811#c-i-26050-mechanism-of-action]

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